5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 and a molecular weight of 404.48 g/mol . This compound is primarily used in scientific research, particularly in the fields of organic chemistry and drug synthesis. Its unique structure, which includes two bromine atoms and a benzoyl chloride group, makes it a versatile reagent in various chemical reactions.
Mechanism of Action
Mode of Action
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, this compound can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by this compound can lead to significant changes in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of this compound are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Coupling Reactions: The products are biaryl compounds, which are valuable intermediates in organic synthesis and drug development.
Scientific Research Applications
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Drug Synthesis: It is used in the development of pharmaceutical compounds due to its ability to form stable intermediates.
Proteomics Research: The compound is utilized in the study of protein interactions and modifications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride.
4-Bromobenzyl chloride: Another precursor used in the synthesis process.
Benzoyl Chloride Derivatives: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical compounds.
Biological Activity
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including available data on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉Br₂ClO₂
- Molecular Weight : 404.48 g/mol
- Structure : The compound features a bromobenzyl ether linked to a benzoyl chloride moiety, which may contribute to its biological activity.
Biological Activity Overview
Despite its promising structure, documented information regarding the specific biological mechanisms of action for this compound remains limited. However, insights can be gleaned from related compounds and structural analogs that exhibit notable biological activities.
Antimicrobial Activity
Research has indicated that halogenated compounds often exhibit enhanced antimicrobial properties. For instance, studies on similar brominated benzyl derivatives have shown significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
5-Bromo Compound A | 0.0195 | E. coli |
5-Bromo Compound B | 0.0048 | Bacillus mycoides |
5-Bromo Compound C | 0.039 | C. albicans |
The presence of bromine in the molecular structure is believed to enhance the lipophilicity and reactivity of these compounds, facilitating their interaction with bacterial cell membranes and leading to increased permeability and subsequent bacterial death .
Anti-inflammatory Potential
While specific studies on this compound are scarce, related compounds have demonstrated anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines (e.g., IL-17) and modulation of T-cell responses in various in vivo models . These findings suggest that similar derivatives could potentially modulate inflammatory pathways.
Case Studies
- In Vivo Efficacy in Animal Models :
- A study evaluated the anti-inflammatory effects of structurally related compounds in collagen-induced arthritis models, demonstrating significant reductions in disease severity and cytokine levels . Although not directly involving this compound, these results indicate a potential therapeutic avenue for brominated benzoyl derivatives.
- Structure-Activity Relationship (SAR) :
- Research into pyrrole-containing derivatives has shown that modifications at specific positions significantly affect biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties, suggesting that similar modifications on the benzoyl chloride framework could yield potent derivatives .
Properties
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFZGGDSIQXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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